molecular formula C8H4N4O2 B154007 4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione CAS No. 138813-24-8

4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione

Cat. No. B154007
M. Wt: 188.14 g/mol
InChI Key: PAVBMAZFMVDKEB-UHFFFAOYSA-N
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Description

4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione is a chemical compound with the molecular formula C8H4N4O2 . It is also known by its Chemical Abstracts Service (CAS) number 138813-24-8 .


Molecular Structure Analysis

The molecular structure of 4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione consists of 8 carbon atoms, 4 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 188.143 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione include a density of 1.9±0.1 g/cm3 and a boiling point of 538.3±60.0 °C at 760 mmHg . The melting point and Material Safety Data Sheet (MSDS) are not available .

Scientific Research Applications

1. Synthesis and Structural Studies

4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione has been utilized in various synthetic pathways to create novel compounds. For instance, a study by Zaki, Sayed, and Elroby (2016) focused on the synthesis of pyrazolo[3,4-d]pyridazines, demonstrating their antimicrobial and anti-inflammatory activities. The structural features of these compounds were elucidated through elemental analysis and spectral data (Zaki, Sayed, & Elroby, 2016). Additionally, Burak, Machoń, and Głowiak (1992) conducted X-ray studies on derivatives of 5H, 10H-diimidazo [1,5-a:l′,5′-d] pyrazine-5,10-dione, providing insight into their structural properties (Burak, Machoń, & Głowiak, 1992).

2. Applications in Liquid Chromatography

A specific derivative of this compound, 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione, has been proposed as a pre-column reagent for liquid chromatography (LC) analysis of amino acids. The study by Gioia et al. (2006) optimized the derivatization conditions, demonstrating its effectiveness in the analysis of amino acids (Gioia, Cacciari, Leoni, & Gatti, 2006).

3. Potential in Organic Solar Cells

Research by Sivakumar et al. (2020) explored the use of dipyrrolo[2,3-b:2′,3′-e]pyrazine-2,6(1H,5H)-dione-based small molecules as non-fullerene acceptors for bulk heterojunction organic solar cells. They studied the photophysical and electrochemical properties of these materials, showing promise for their application in solar cell technology (Sivakumar, Rosa Bernardo, Marchezi, & Nogueira, 2020).

4. Antimicrobial and Antifungal Activities

Modi et al. (2011) synthesized 9-methyl-1,5-diphenyl-3H,7H-pyrazolo-[1,2-a][1,2,4,6]-tetrazepine-3,7-dione, investigating its antimicrobial and antifungal properties. This highlights the potential of derivatives of 4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione in pharmacological applications (Modi, Parikh, Marvaniya, & Sen, 2011).

properties

IUPAC Name

1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c13-7-5-1-3-9-11(5)8(14)6-2-4-10-12(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVBMAZFMVDKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)N3C(=CC=N3)C(=O)N2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579036
Record name 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione

CAS RN

138813-24-8
Record name 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Abd ul‐Malik, RM Zaki… - Journal of …, 2018 - Wiley Online Library
The pyrazolopyrazine ring system is a very interesting class of heterocyclic compounds that were considered as important scaffolds of many efficacious biologically active agents that …
Number of citations: 15 onlinelibrary.wiley.com
A Yadav, A Yadav, S Tripathi, V Dewaker… - The Journal of …, 2022 - ACS Publications
Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives as novel opioid receptor modulators have been synthesized via copper-catalyzed oxidative [3 + 2]-annulation of quinoxalin-2(1H)-one …
Number of citations: 6 pubs.acs.org

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